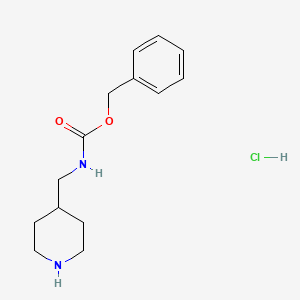

Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride

Descripción general

Descripción

Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride is a chemical compound with the molecular formula C₁₄H₂₁ClN₂O₂ and a molecular weight of 284.78 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of benzyl chloroformate with piperidin-4-ylmethanol in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Formation of benzyl (piperidin-4-ylmethyl)carbamate oxide.

Reduction: Formation of benzyl (piperidin-4-ylmethyl)carbamate alcohol.

Substitution: Formation of substituted benzyl (piperidin-4-ylmethyl)carbamate derivatives.

Aplicaciones Científicas De Investigación

Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride is widely used in scientific research, including:

Mecanismo De Acción

The mechanism of action of benzyl (piperidin-4-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

- Benzyl (piperidin-4-ylmethyl)carbamate

- Benzyl (piperidin-4-ylmethyl)carbamate acetate

- Benzyl (piperidin-4-ylmethyl)carbamate sulfate

Uniqueness

Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in various research and industrial applications .

Actividad Biológica

Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride, a compound with the molecular formula C₁₄H₂₁ClN₂O₂ and a molecular weight of 284.78 g/mol, has garnered attention in various biological and medicinal chemistry studies due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Synthesis

This compound can be synthesized through a multi-step process involving the reaction of benzyl chloroformate with piperidin-4-ylmethanol in the presence of a base like triethylamine. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.

Chemical Structure

The compound features a piperidine ring, which is known for its role in various biological activities, making it a versatile scaffold in drug design.

This compound functions primarily as an enzyme inhibitor . It exhibits inhibitory effects on specific enzymes by binding to their active sites, thus preventing substrate interaction and catalytic activity. Notably, it has been studied for its potential as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism .

Biological Targets

- Acetyl-CoA Carboxylase (ACC) : Inhibition of ACC can modulate fatty acid biosynthesis and enhance mitochondrial fatty acid oxidation, presenting implications for metabolic diseases .

- Serine Proteases : Research indicates that piperidine-based compounds can inhibit serine proteases involved in cancer cell signaling pathways, although specific activity data for this compound requires further elucidation .

In Vitro Studies

Research has demonstrated that this compound can effectively inhibit ACC in vitro. The compound's structure allows it to bind selectively to the enzyme's active site, leading to significant reductions in malonyl-CoA levels in cellular models .

Case Studies and Data

- ACC Inhibition : Studies have shown that derivatives of this compound exhibit potent inhibition of human ACC2 with IC50 values indicating effective binding and inhibition. For instance, certain analogs demonstrated up to 10-fold selectivity over ACC1, highlighting their potential utility in treating metabolic disorders .

- Antibacterial Activity : Although not primarily studied for antibacterial properties, related compounds have shown efficacy against drug-resistant strains of Gram-positive bacteria, suggesting potential applications in combating resistant infections .

Table of Biological Activities

| Activity Type | Target Enzyme/Pathway | IC50/EC50 Values | Notes |

|---|---|---|---|

| Enzyme Inhibition | Acetyl-CoA Carboxylase | ~50 nM | Selective inhibition observed |

| Serine Protease Inhibition | Matriptase and Hepsin | 2 nM - 14 μM | Potent activity against cancer-related signaling pathways |

| Antibacterial Activity | Gram-positive Bacteria | 0.78 - 3.125 μg/mL | Effective against MRSA and VRE strains |

Propiedades

IUPAC Name |

benzyl N-(piperidin-4-ylmethyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c17-14(16-10-12-6-8-15-9-7-12)18-11-13-4-2-1-3-5-13;/h1-5,12,15H,6-11H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKBVLNTAHWVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNC(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662463 | |

| Record name | Benzyl [(piperidin-4-yl)methyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155456-34-1 | |

| Record name | Benzyl [(piperidin-4-yl)methyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.